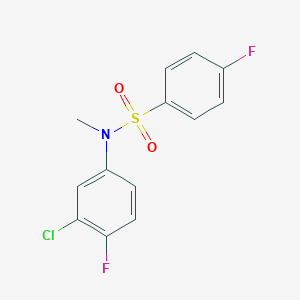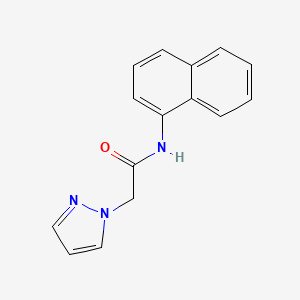
N-naphthalen-1-yl-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-2-pyrazol-1-ylacetamide is an organic compound that features a naphthalene ring fused with a pyrazole ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-naphthalen-1-yl-2-pyrazol-1-ylacetamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated ketone, followed by cyclization.
Naphthalene Derivative Preparation: The naphthalene ring is often introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole derivative through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the naphthalene ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, especially on the naphthalene ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
N-naphthalen-1-yl-2-pyrazol-1-ylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-2-yl acetamide and naphthalene-1-yl acetamide share structural similarities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(naphthalen-1-yl)pyrazole and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Uniqueness: N-naphthalen-1-yl-2-pyrazol-1-ylacetamide is unique due to its combined naphthalene and pyrazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(11-18-10-4-9-16-18)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRRTVADBXHKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-4-[[(E)-2-methylpent-2-enoyl]amino]pentanoic acid](/img/structure/B6622259.png)
![2-[(E)-1-(4-methoxy-3-methylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B6622260.png)
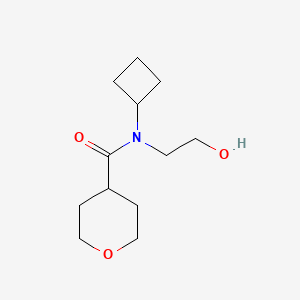
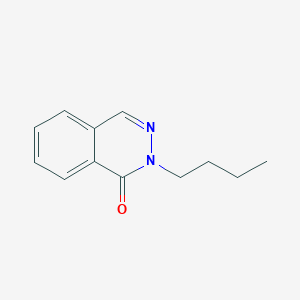
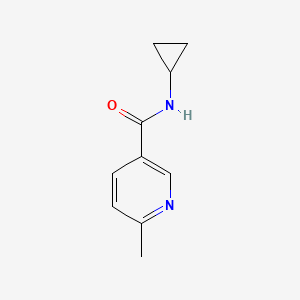
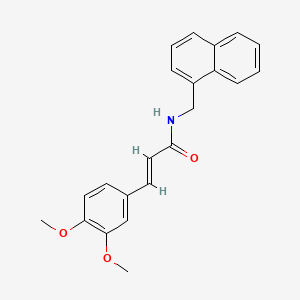
![Ethyl 2-[(5-bromo-2-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6622296.png)
![Methyl 5-[(3-carbamoyl-4-methylphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate](/img/structure/B6622302.png)
![N,2,5-trimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B6622305.png)
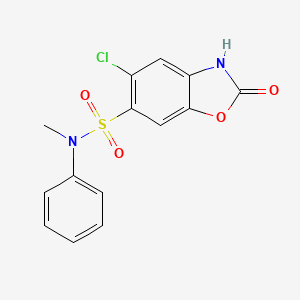
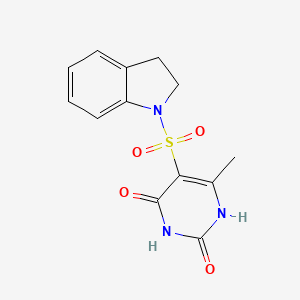
![N-[(3-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B6622323.png)
![N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B6622349.png)
